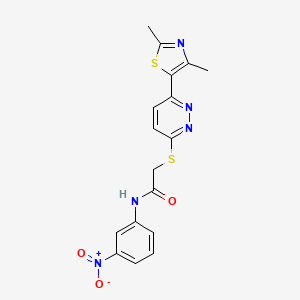

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H15N5O3S2 and its molecular weight is 401.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide represents a novel class of thiazole and pyridazine derivatives that have garnered interest due to their potential biological activities. The unique structural features of this compound, including the thioether linkage and substituted aromatic amine, suggest a wide range of pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N5O3S2, with a molecular weight of approximately 385.45 g/mol. The compound features a thiazole moiety linked to a pyridazine ring, along with an acetamide functional group, which enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluating thiazolidinone derivatives reported their ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting that modifications in the thiazole structure can enhance cytotoxic effects .

Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial activities. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of nitrophenyl groups within the structure may contribute to enhanced antimicrobial efficacy due to increased lipophilicity and better membrane penetration .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Thiazole derivatives have been identified as effective inhibitors of various enzymes involved in disease pathways, such as kinases and proteases. The thioether linkage in the structure may facilitate interactions with active sites of target enzymes .

The mechanisms through which this compound exerts its biological effects likely involve:

- Apoptosis Induction : Through mitochondrial pathways leading to caspase activation.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Enzyme Interaction : Binding to specific enzymes, thereby modulating their activity.

Comparative Analysis

A comparative analysis with related compounds highlights the unique biological activity profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antimicrobial |

| Pyridazinone | Pyridazine ring | Anticancer |

| Thioacetamide | Thioether linkage | Enzyme inhibitor |

This table illustrates how the combination of both thiazole and pyridazine functionalities in this compound could lead to diverse biological activities not found in simpler analogs .

Case Studies

- Anticancer Efficacy : A study involving similar thiazole-pyridazine hybrids demonstrated significant inhibition of tumor growth in xenograft models, showcasing the potential for therapeutic application in oncology .

- Antimicrobial Testing : In vitro assays revealed that derivatives exhibited potent activity against multi-drug resistant strains of bacteria, indicating their potential role in combating antibiotic resistance .

常见问题

Q. Basic: What synthetic routes are recommended for synthesizing this compound, and how can yield optimization be achieved?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key steps include:

- Substitution reactions : Reacting pyridazine derivatives with thiol-containing intermediates under alkaline conditions to form thioether linkages .

- Condensation : Using condensing agents like DCC or EDCI to couple intermediates with the 3-nitrophenyl group .

- Cyclization : Employing thiourea or maleimide derivatives to form thiazole or triazole rings .

Yield optimization factors :

- Temperature control : Maintaining 60–80°C during substitution reactions minimizes side products .

- Catalyst selection : Potassium carbonate or triethylamine improves reaction efficiency in condensation steps .

- Purification : Recrystallization from ethanol or acetone enhances purity .

Q. Basic: How can structural integrity be confirmed post-synthesis?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., pyridazin-3-yl at δ 8.1–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 394.4) and fragmentation patterns .

- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. Advanced: What strategies enhance biological activity via structural modifications?

Answer:

- Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 2,4-dimethylthiazole position increases cytotoxicity .

- Pyridazine substitution : Replacing the pyridazin-3-yl group with triazole or oxadiazole rings improves target selectivity .

- SAR studies : Systematic variation of the 3-nitrophenyl moiety (e.g., halogenation) correlates with apoptosis induction in cancer cell lines .

Q. Advanced: How should discrepancies in cytotoxicity data across cell lines be addressed?

Answer:

Contradictions often arise from:

- Cell line variability : Use at least three cell lines (e.g., HeLa, MCF-7, and HepG2) to assess tissue-specific effects .

- Assay conditions : Standardize MTT assay parameters (e.g., incubation time: 48 hours, λ = 570 nm) to minimize variability .

- Mechanistic validation : Complement cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) .

Q. Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- MTT assay : Measures mitochondrial activity in adherent cell lines (e.g., IC₅₀ determination) .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic populations .

- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition using spectrophotometric methods .

Q. Advanced: How can computational methods aid derivative design?

Answer:

- Molecular docking : Predict binding affinities to targets like chemokine receptors using AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Relate substituent electronegativity to bioactivity using regression analysis .

Q. Basic: What purification steps are critical, and how are impurities identified?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates thioether byproducts .

- TLC monitoring : Track impurities with Rf values < 0.3 in dichloromethane/methanol (9:1) .

Q. Advanced: How can solubility and stability be optimized for in vivo studies?

Answer:

属性

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S2/c1-10-17(27-11(2)18-10)14-6-7-16(21-20-14)26-9-15(23)19-12-4-3-5-13(8-12)22(24)25/h3-8H,9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZTVWRCNPULHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。